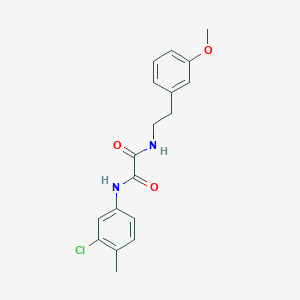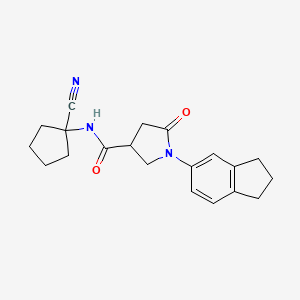
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, also known as DMTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
1. Photophysical Properties and Application Prospects
A study by (Eltyshev et al., 2021) investigated new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. These compounds exhibited a wide range of fluorescent colors and intensities depending on the substituents. The research found that thiazoles show multifunctional properties, good emission in solid phase and suspension, and are applicable in biological experiments due to their penetration into living cells and accumulation in lysosomes.
2. Reduction Processes in Chemical Synthesis
Research by (Frolov et al., 2005) explored the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride. This study contributes to understanding the chemical processes involved in synthesizing related compounds and their structural confirmation through X-ray diffraction analysis.
3. Synthesis and Biological Evaluation
A paper by (Bhale et al., 2018) discussed the synthesis of similar compounds and their therapeutic potential. The synthesized compounds demonstrated significant anticancer, antioxidant, and anti-inflammatory properties, indicating the potential medicinal applications of these chemical structures.
4. Potential Antimicrobial Applications
The study by (Zaki et al., 2016) explored the antimicrobial activity of related compounds. It highlights the use of these compounds in combating various microbial infections, showcasing their importance in the development of new antimicrobial agents.
5. Applications in Corrosion Inhibition
Research conducted by (Farahati et al., 2019) investigated the synthesis of thiazoles and their ability to inhibit corrosion on copper surfaces. This study suggests the potential industrial applications of these compounds as corrosion inhibitors.
6. Role in Synthesis of Novel Azo Dyes
A study by (Kim et al., 2001) focused on the role of (dialkylamino)thiazole dimers in synthesizing azo dyes. These findings contribute to the field of dye chemistry and its applications in various industries.
7. Anticancer Activity Evaluation
The work of (Özen et al., 2016) involved synthesizing and testing compounds for anticancer activity. The study provides insight into the potential use of these compounds in developing new cancer drugs.
8. Potential in Acetylcholinesterase Inhibition
Research by (de la Torre et al., 2012) presented (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles as selective inhibitors of acetylcholinesterase, indicating their potential in treating neurological disorders.
9. Application in Organic Synthesis and Molecular Structure Analysis
The synthesis and structural analysis of related compounds were explored in studies by (Pakholka et al., 2021) and (Ead et al., 1990). These studies provide valuable insights into the synthesis processes and structural properties of thiazole-based compounds.
properties
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-5-4-6-17(9-14)23-12-16(11-22)21-24-18(13-27-21)15-7-8-19(25-2)20(10-15)26-3/h4-10,12-13,23H,1-3H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCPIPQMKRTDKP-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3014731.png)



![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3014738.png)
![N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014740.png)
![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)



![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)
